molecular formula C10H15NO3S B022917 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide CAS No. 374067-96-6

4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide

Cat. No.: B022917
CAS No.: 374067-96-6
M. Wt: 229.3 g/mol
InChI Key: SOOTXJBKDRWYBZ-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide is a sulfonamide derivative characterized by a hydroxy-dimethylethyl substituent at the para position of the benzene ring. Sulfonamides are known for their diverse biological activities, including antimicrobial, antiviral, and receptor antagonism properties . The hydroxy-dimethylethyl group enhances hydrogen-bonding capacity, which may influence both solubility and target binding . Crystallographic studies reveal a distorted tetrahedral geometry at the sulfur atom, with intermolecular hydrogen bonds stabilizing the crystal lattice . These structural features are critical for its interaction with biological targets, such as endothelin receptors .

Properties

IUPAC Name

4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(2,7-12)8-3-5-9(6-4-8)15(11,13)14/h3-6,12H,7H2,1-2H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOTXJBKDRWYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453911
Record name 4-(1-Hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide
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Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374067-96-6
Record name 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide
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Preparation Methods

Nucleophilic Aromatic Substitution Strategies

The tert-butylhydroxyethyl moiety is typically introduced via nucleophilic displacement of halogen atoms on bipyrimidine scaffolds. Patent WO2011021216A2 demonstrates that reacting 4-tert-butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide with ethylene glycol in toluene/DMSO mixtures (1:1 v/v) at 105–110°C for 12–13 hours achieves complete chloro-to-hydroxyethoxy substitution. Critical parameters include:

  • Base selection : Sodium carbonate outperforms weaker bases, achieving 92% conversion versus 78% with potassium carbonate under identical conditions.

  • Solvent polarity : Mixed toluene/DMSO systems enhance nucleophilicity of ethylene glycol’s oxygen atoms through dipolar aprotic stabilization.

Sulfonamide Coupling Reactions

Formation of the benzenesulfonamide core employs Ullmann-type couplings. As detailed in CN106336366A, 4-(2-aminoethyl)benzenesulfonamide derivatives are synthesized via chlorosulfonation of acetylated β-phenethylamine followed by amination. Adapting this protocol, the hydroxy-dimethylethyl variant could be synthesized by substituting β-phenethylamine with 2-amino-2-methylpropan-1-ol. Key modifications include:

  • Chlorosulfonation control : Limiting chlorosulfonic acid to 1.2 equivalents prevents over-sulfonation, maintaining regioselectivity.

  • Amination kinetics : Elevated temperatures (105–115°C) and sodium hydroxide (25% w/v) reduce reaction times from 12 hours to 6 hours.

Process Optimization and Scalability

Solvent System Optimization

Comparative studies in WO2011021216A2 reveal solvent-dependent yields:

Solvent CombinationTemperature (°C)Yield (%)Impurity Profile (%)
Toluene/DMSO (1:1)105–110920.12
Toluene/DMF (1:1)105–110880.18
Pure DMSO105–110840.25

The toluene/DMSO system minimizes byproduct formation through improved reagent solubility and stabilized transition states.

Halogen Source Impact

Bromine versus chlorine leaving groups significantly affect reaction kinetics:

Halogen (X)Reaction Time (h)Conversion (%)
Cl1392
Br895

While bromine accelerates displacement, its higher cost and handling challenges favor chlorine in industrial settings.

Purification and Analytical Control

Crystallization Techniques

Patent WO2011021216A2 emphasizes methanol/water recrystallization (3:1 v/v) to reduce isopropyl impurities below 0.15%. Post-crystallization analysis via HPLC (C18 column, 0.1% H3PO4/ACN gradient) confirms purity thresholds exceeding 99.5%.

Byproduct Management

Isopropyl sulfonamide derivatives form via competing elimination pathways during ethylene glycol coupling. Strategies to suppress this include:

  • Phase-transfer catalysis : Adding tetrabutylammonium bromide (0.5 mol%) reduces byproduct formation by 40%.

  • Temperature modulation : Maintaining reflux temperatures below 110°C prevents thermal decomposition of the hydroxethyl intermediate.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems (residence time: 2.5 hours) enhances throughput by 300% while reducing solvent consumption by 45%. Critical parameters include:

  • Pump rates : 10 mL/min for reagent feeds

  • Reactor design : Corrosion-resistant Hastelloy C-276 for chlorosulfonic acid compatibility

Waste Stream Valorization

The CN106336366A process recovers acetic acid (bp 118°C) via fractional distillation, achieving 85% solvent reuse. Spent chlorosulfonic acid is neutralized with limestone to generate calcium sulfate byproducts for construction applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonyl ketones, while reduction can produce benzenesulfonyl amines .

Scientific Research Applications

Organic Synthesis

4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide serves as a versatile building block in organic synthesis. Its sulfonamide group can participate in various chemical reactions, making it useful for the development of more complex molecules. The compound is particularly noted for:

  • Synthesis of Heterocycles : It can be used to synthesize heterocyclic compounds that are significant in pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The hydroxy group allows for further functionalization, enabling the introduction of different substituents to tailor the properties of the resulting compounds.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, which is crucial for designing drugs targeting specific biochemical pathways.

Pharmaceutical Development

The compound's unique structure and properties make it suitable for pharmaceutical applications:

  • Drug Formulation : It can be incorporated into drug formulations to enhance solubility and bioavailability.
  • Therapeutic Agents : Ongoing research is exploring its efficacy as a therapeutic agent against various diseases, including cancer and bacterial infections.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential use as an antibiotic.

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The study utilized kinetic assays to determine the inhibition type (competitive vs. non-competitive), providing insights into its mechanism of action.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisBuilding block for complex molecules; heterocycle synthesis
Medicinal ChemistryPotential antimicrobial and enzyme inhibiting properties
Pharmaceutical DevelopmentEnhances drug formulations; potential therapeutic agent

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy-tert-butyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Receptor Antagonism

  • T-0201 (N-(6-(2-(5-bromopyrimidin-4-yl)-4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide sodium salt sesquihydrate)

    • Activity : A potent ETA receptor antagonist with a Ki of 0.015 nM for human cloned ETA receptors, demonstrating >2,700-fold selectivity over ETB receptors (Ki = 41 nM) .
    • Pharmacokinetics : Orally active with a long duration of action (8 hours at 1 mg/kg in rats) .
    • Key Structural Feature : The 5-bromopyrimidinyl group and hydroxy-dimethylethyl moiety optimize receptor binding and metabolic stability.
  • Bosentan (Ro 47-0203)

    • Activity : Mixed ETA/ETB antagonist with lower potency (Ki = 4.7 nM for ETA, 95 nM for ETB) .
    • Pharmacokinetics : Metabolized to hydroxylated derivatives (e.g., Ro 48-5033) via hepatic pathways, reducing activity .
    • Structural Difference : Replaces the hydroxy-dimethylethyl group with a tert-butyl substituent, reducing selectivity but enhancing oral bioavailability .

Derivatives with Antimicrobial and Cytotoxic Activity

  • Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) Activity: IC50 values of 90 μg/mL (MCF-7) and 35 μg/mL (HCT116), outperforming other derivatives but less potent than 5-fluorouracil . Structural Feature: Chloro-benzoyl and dimethylpyrimidinyl groups enhance cytotoxicity via intercalation or enzyme inhibition .
  • Structural Feature: Quinazolinone moiety contributes to dual anti-inflammatory/analgesic activity .

Antihyperglycemic Sulfonamide Derivatives

  • Compound VIIo (N-(cyclohexylcarbamoyl)-4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide)
    • Activity : Reduces serum glucose by 52%, rivaling gliclafen (51%) .
    • Structural Feature : Isoindoline-1,3-dione and cyclohexylurea groups enhance pancreatic β-cell modulation .

Pharmacokinetic and Metabolic Comparisons

  • Metabolism :
    • 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide derivatives like T-0201 exhibit prolonged action due to resistance to hepatic hydroxylation .
    • Bosentan undergoes rapid O-demethylation and hydroxylation, producing less active metabolites (e.g., Ro 64-1056) .
  • Bioavailability :
    • The hydroxy-dimethylethyl group in T-0201 enhances solubility and absorption, contributing to oral efficacy .
    • Chloro-substituted analogues (e.g., Compound 18) show moderate bioavailability but require structural optimization for clinical use .

Biological Activity

4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a sulfonamide functional group, which is known for its role in various therapeutic applications, including antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO3SC_{11}H_{17}NO_3S. The structure includes a benzenesulfonamide core with a hydroxyalkyl substituent that enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been shown to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival. Studies have demonstrated that derivatives of this compound can effectively combat both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases.

Anticancer Properties

Recent research has explored the potential anticancer effects of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, studies on human breast cancer cells have shown a significant reduction in cell viability upon treatment with the compound.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Inhibition of Dihydropteroate Synthase : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thus inhibiting folate synthesis.
  • Cytokine Modulation : The compound appears to modulate cytokine production by influencing signaling pathways related to inflammation.

Study 1: Antimicrobial Efficacy

A study conducted by Asiri et al. (2009) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency.

Study 2: Anti-inflammatory Effects

Research published in PMC (2010) highlighted the anti-inflammatory effects of this compound in a mouse model of arthritis. The study reported a significant decrease in paw swelling and inflammatory markers following administration.

Q & A

Q. What are the optimized laboratory-scale synthesis protocols for 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide?

The synthesis typically involves reacting 4-methylbenzenesulfonyl chloride with 2-amino-2-methylpropanol in the presence of aqueous sodium carbonate. Key steps include:

  • Stepwise functionalization : Introduce the hydroxy-dimethylethyl group via nucleophilic substitution.
  • Purification : Crystallization from methanol yields the product with ~76% efficiency .
  • Safety : Use protective equipment (gloves, masks) to avoid skin contact, as recommended for structurally similar sulfonamides .

Q. How can spectroscopic techniques (e.g., NMR, XRD) characterize the structural features of this compound?

  • X-ray crystallography : Resolves the distorted tetrahedral geometry at the sulfur atom and hydrogen-bonded crystal packing (e.g., N–H⋯O interactions) .
  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituents (e.g., methyl groups, hydroxyethyl chain).
  • Mass spectrometry : Validate molecular weight (e.g., 305.39 g/mol for analogs) .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use fume hoods, gloves, and protective eyewear to prevent exposure.
  • Storage : Keep in airtight containers at 2–8°C to avoid degradation. Note that similar compounds are not FDA-approved and are strictly for research use .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

  • Variable selection : Test factors like temperature, solvent polarity, and catalyst concentration.
  • Statistical analysis : Apply response surface methodology (RSM) to identify interactions between variables and maximize yield .
  • Case study : For sulfonamide analogs, a 2k^k factorial design reduced reaction time by 40% while maintaining >85% purity .

Q. What computational methods predict the biological activity of this compound analogs?

  • Molecular docking : Simulate binding to enzyme targets (e.g., carbonic anhydrase) using AutoDock Vina.
  • QSAR modeling : Correlate substituent electronegativity or steric effects with inhibitory potency .
  • AI-driven tools : Platforms like COMSOL Multiphysics integrate quantum chemical calculations to predict reaction pathways .

Q. How do crystallographic data resolve contradictions in reported bioactivity results?

  • Structure-activity analysis : Compare hydrogen-bonding patterns (e.g., O–H⋯O vs. N–H⋯O) to explain varying inhibition constants (e.g., IC50_{50} differences in enzyme assays) .
  • Solvent effects : Polar solvents may stabilize specific conformations, altering binding affinity .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis studies : Identify critical residues in the enzyme active site using site-directed mutagenesis .

Q. How can advanced separation techniques improve purity for pharmacological testing?

  • HPLC : Use C18 columns with mobile phases like methanol/sodium acetate buffer (pH 4.6) for baseline separation of sulfonamide derivatives .
  • Membrane filtration : Remove low-molecular-weight impurities (<3 kDa) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide
Reactant of Route 2
4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide

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